molecular formula C19H24ClNO2 B4194336 1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine;hydrochloride

1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine;hydrochloride

Cat. No.: B4194336
M. Wt: 333.8 g/mol
InChI Key: ZYRDDRYMRWTJRJ-UHFFFAOYSA-N
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Description

2-(benzyloxy)benzylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyloxy group attached to a benzyl moiety, which is further linked to a tetrahydro-2-furanylmethyl amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)benzylamine hydrochloride typically involves multiple steps:

    Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl chloride with sodium benzyloxide to form the benzyloxybenzyl intermediate.

    Coupling with Tetrahydro-2-furanylmethyl Amine: The intermediate is then reacted with tetrahydro-2-furanylmethyl amine under controlled conditions to form the desired amine compound.

    Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring optimal yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)benzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzyloxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl and benzyloxy derivatives.

Scientific Research Applications

2-(benzyloxy)benzylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic, and regulatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)benzylamine
  • 2-(benzyloxy)benzylamine sulfate
  • 2-(benzyloxy)benzylamine nitrate

Uniqueness

2-(benzyloxy)benzylamine hydrochloride stands out due to its enhanced solubility and stability in the hydrochloride salt form. This makes it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-2-7-16(8-3-1)15-22-19-11-5-4-9-17(19)13-20-14-18-10-6-12-21-18;/h1-5,7-9,11,18,20H,6,10,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRDDRYMRWTJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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